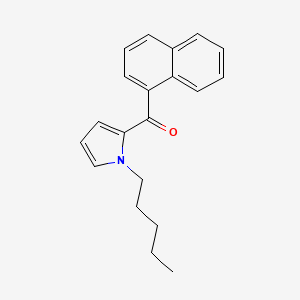
(1S,3R)-3-Hydroxycyclopentane acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R)-3-Hydroxycyclopentane acetic acid is a synthetic intermediate useful for pharmaceutical synthesis.
Applications De Recherche Scientifique
Biotechnological and Medicinal Applications
Biotechnological Applications
Lactic acid, a structurally similar compound to (1S,3R)-3-Hydroxycyclopentane acetic acid, is significantly produced via biomass fermentation and is pivotal in synthesizing biodegradable polymers. It serves as a crucial feedstock in green chemistry, leading to the production of several valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through both chemical and biotechnological routes (Gao, Ma, & Xu, 2011).
Medicinal and Therapeutic Applications
Jasmonic acid, closely related to (1S,3R)-3-Hydroxycyclopentane acetic acid, and its derivatives exhibit a wide range of biological activities and are considered potential therapeutic agents. These compounds show promise in prophylaxis, treatment, and support of cancer therapy due to mechanisms like altered cellular ATP levels, induction of apoptosis, and re-differentiation through Mitogen Activated Protein Kinases (MAPKs). They also show synergy with other known drugs such as cisplatin, paclitaxel, or doxorubicin (Jarocka-Karpowicz & Markowska, 2021).
Chemical and Environmental Applications
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs), structurally similar to (1S,3R)-3-Hydroxycyclopentane acetic acid, are recognized for their antioxidant properties. Studies have focused on structure-activity relationships (SARs) of HCAs, suggesting that the presence of an unsaturated bond in the side chain and ortho-dihydroxy phenyl group (catechol moiety) significantly contribute to antioxidant activity. These insights are vital in medicinal chemistry for optimizing molecular structures for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Wastewater Disinfection
Peracetic acid, structurally akin to (1S,3R)-3-Hydroxycyclopentane acetic acid, is noted for its strong disinfectant properties, making it a candidate for wastewater effluent treatment. Its broad spectrum of activity, coupled with advantages like absence of toxic residuals and no need for dechlorination, positions it as a valuable agent in wastewater management, despite challenges like increased organic content due to acetic acid and its high cost (Kitis, 2004).
Dermatological and Cosmetic Applications
Dermatological and Cosmetic Uses
Hydroxy acids (HAs), sharing functional groups with (1S,3R)-3-Hydroxycyclopentane acetic acid, are widely used in cosmetic and therapeutic formulations for beneficial skin effects. Their applications range from treating photoaging, acne, and pigmentation disorders to cosmetic formulations for skin rejuvenation. Safety evaluation, particularly regarding prolonged sun-exposed skin use, is crucial, highlighting the need for understanding the biological mechanisms of HAs and their impact on processes like melanogenesis (Kornhauser, Coelho, & Hearing, 2010).
Propriétés
Nom du produit |
(1S,3R)-3-Hydroxycyclopentane acetic acid |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.2 |
InChI |
InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1 |
Clé InChI |
IKGUMJUGKJCELW-NTSWFWBYSA-N |
SMILES |
O[C@H]1C[C@@H](CC(O)=O)CC1 |
Synonymes |
2-((1S,3R)-3-hydroxycyclopentyl)acetic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



